molecular formula C10H11Br B3419057 Trans-(2-(bromomethyl)cyclopropyl)benzene CAS No. 135911-95-4

Trans-(2-(bromomethyl)cyclopropyl)benzene

Cat. No.: B3419057
CAS No.: 135911-95-4
M. Wt: 211.10 g/mol
InChI Key: QYDBZVRKADDLFQ-UWVGGRQHSA-N
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Description

trans-(2-(Bromomethyl)cyclopropyl)benzene (CAS 135911-95-4) is a specialized cyclopropane derivative with a molecular formula of C 10 H 11 Br and a molecular weight of 211.10 g/mol . This compound is a valuable building block in organic synthesis, particularly for introducing cyclopropane motifs with additional functionality. A significant application of this reagent is in the synthesis of congested C(sp 3 )-rich molecular architectures through iron-catalyzed conjunctive cross-coupling reactions . In these methodologies, it acts as a precursor for a cyclopropylmethyl radical intermediate. This high-energy radical is prone to ring-opening, enabling the formation of more complex, longer-chain alkyl radicals that can be trapped to create challenging carbon-carbon bonds in sterically crowded environments . This makes it a powerful tool for accessing medicinally relevant, saturated carbocyclic and heterocyclic scaffolds that are difficult to synthesize by other means. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDBZVRKADDLFQ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135911-95-4
Record name rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include various substituted cyclopropyl benzene derivatives.

    Oxidation: Products may include cyclopropyl carboxylic acids or ketones.

    Reduction: Products include cyclopropyl alcohols or hydrocarbons.

Scientific Research Applications

(2-(Bromomethyl)cyclopropyl)benzene, also known as trans-(2-(bromomethyl)cyclopropyl)benzene, is a cyclopropyl aromatic compound featuring a bromomethyl group attached to a cyclopropyl ring connected to a benzene moiety. It has a molecular formula of C10H11BrC_{10}H_{11}Br and a molecular weight of approximately 211.10 g/mol. The presence of the cyclopropyl group influences its chemical reactivity and biological activity.

Synthesis of (2-(Bromomethyl)cyclopropyl)benzene

Several synthetic routes have been developed for the preparation of (2-(bromomethyl)cyclopropyl)benzene.

Potential Applications

(2-(Bromomethyl)cyclopropyl)benzene has potential applications in organic synthesis, serving as an intermediate in the synthesis of more complex organic molecules. Its unique structure may be useful in developing new pharmaceuticals or agrochemicals and as a building block for materials science applications involving polymers or other functional materials. Interaction studies with (2-(bromomethyl)cyclopropyl)benzene could focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it a candidate for studying reaction mechanisms in organic chemistry, and its interactions with biological targets could be explored to assess potential therapeutic effects.

Structural Similarity

CompoundStructure TypeUnique Features
(2-(Bromomethyl)cyclopropyl)benzeneCyclopropyl aromaticBromomethyl group enhances reactivity
CyclopropylbenzeneCyclopropane aromaticSimpler structure without halogen
BromocyclobutylbenzeneCyclobutane aromaticLarger ring affects stability
(Bromomethyl)indoleHeterocyclicPotentially different biological activity

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a key site for nucleophilic attack. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of new compounds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with cyclopropylmethylamine hydrochlorides () and chlorinated benzene derivatives (). Key differences lie in the functional groups and halogens (Br vs. Cl), which influence reactivity, stability, and biological activity:

Compound Substituent(s) Molecular Weight (g/mol) Purity (HPLC) Key Properties/Applications Reference
Trans-(2-(bromomethyl)cyclopropyl)benzene Bromomethyl 211.10 95% High reactivity (Br as leaving group)
Compound 54 () 2,3-Dichlorophenyl ~243.1 98.7% 5-HT2C receptor agonist candidate
Compound 56 () 4-Fluoro-3-methylphenyl ~209.6 99.6% Potential CNS activity
Chlorinated benzene derivatives Cl substituents Varies N/A Increased toxicity and bioactivity
  • Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine enhance its leaving-group ability, making this compound more reactive in nucleophilic substitutions. Chlorinated analogs, however, often exhibit higher toxicity (e.g., dichloroacetylene derivatives are neurotoxic) .
  • Cyclopropane Ring Stability : The trans-configuration minimizes steric strain, but substituents like bromine may increase ring strain compared to smaller groups (e.g., methylamine in compounds) .

Biological Activity

Trans-(2-(bromomethyl)cyclopropyl)benzene, with the molecular formula C₁₀H₁₁Br and a molecular weight of approximately 211.10 g/mol, is a cyclopropyl aromatic compound featuring a bromomethyl group attached to a cyclopropyl ring linked to a benzene moiety. This unique structure influences its chemical reactivity and potential biological activity, making it a subject of interest in organic synthesis and medicinal chemistry.

The compound can be synthesized through various methods that typically involve the bromination of cyclopropylbenzene or related compounds. Its structural characteristics allow for diverse reactivity, particularly with nucleophiles and electrophiles, which may lead to the formation of stable intermediates useful for further chemical transformations.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, its structural similarity to other biologically active compounds suggests potential therapeutic applications. The following sections summarize relevant findings regarding its biological activities.

Antimicrobial Properties

The presence of halogen substituents, such as bromine in this compound, is often associated with increased antimicrobial activity. Compounds containing similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests that certain cyclopropyl-containing compounds may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues. Although direct studies on this compound are lacking, its structural analogs have been explored for their neuroprotective potential .

Case Study 1: Antitumor Mechanism Investigation

A study focused on a related compound found that cyclopropyl derivatives could inhibit the expression of cyclin D1, a critical regulator of cell cycle progression in cancer cells. This suggests that this compound may similarly affect cell cycle regulation, potentially leading to reduced tumor growth .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening assay involving various halogenated compounds, those with bromine substituents displayed significant activity against Gram-positive bacteria. This indicates that this compound could be an effective candidate for further antimicrobial studies .

Comparative Analysis

To better understand the potential biological activities of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Biological Activity
This compoundCyclopropyl aromaticPotential antitumor and antimicrobial properties
CyclopropylbenzeneCyclopropane aromaticModerate antimicrobial activity
BromocyclobutylbenzeneCyclobutane aromaticLimited biological studies
(Bromomethyl)indoleHeterocyclicNotable antitumor activity

Q & A

Basic: What are the common synthetic routes for preparing trans-(2-(bromomethyl)cyclopropyl)benzene?

A key method involves [2+1] cyclopropanation using styrene derivatives and diazomethane, followed by bromination. For example, cyclopropane rings can be formed via carbene addition to alkenes, as demonstrated in trans-2-phenylcyclopropylamine synthesis . Bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation. Alternative routes may involve functionalization of pre-formed cyclopropane scaffolds, such as substituting hydroxyl or tosyl groups with bromide .

Advanced: How can stereochemical integrity be ensured during cyclopropanation to favor the trans isomer?

Stereoselectivity is influenced by reaction kinetics and steric effects. Using electron-deficient carbene precursors (e.g., diazomethane derivatives) and chiral catalysts (e.g., Rh(II) complexes) can enhance trans-selectivity. Low-temperature conditions (e.g., –20°C) and polar aprotic solvents (e.g., dichloromethane) stabilize transition states favoring trans configurations. Post-synthesis validation via NOESY NMR or X-ray crystallography is critical to confirm stereochemistry .

Basic: What analytical techniques are optimal for characterizing this compound?

  • GC-MS : To assess purity (>98% as per commercial standards) and detect volatile byproducts .
  • NMR : 1^1H and 13^13C NMR identify bromomethyl protons (δ ~3.5–4.0 ppm) and cyclopropane ring protons (δ ~1.0–2.0 ppm). 1^1H-1^1H COSY confirms coupling patterns .
  • Elemental Analysis : Validates molecular formula (C10_{10}H11_{11}Br) .

Advanced: How can researchers resolve conflicting data on degradation products under varying pH conditions?

Use HPLC-MS/MS with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to separate degradation products. For example, acidic conditions may hydrolyze the cyclopropane ring, forming styrene derivatives, while basic conditions could promote elimination reactions. Isotopic labeling (e.g., deuterated analogs) helps track degradation pathways .

Basic: What reactivity patterns are expected from the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki with boronic acids). Reaction rates depend on solvent polarity (DMF > THF) and leaving-group stability. Competing elimination can occur in bulky bases (e.g., t-BuOK), forming cyclopropene byproducts .

Advanced: What strategies minimize side reactions during palladium-catalyzed cross-coupling of this bromide?

Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 with Buchwald ligands) to suppress β-hydride elimination. Use microwave-assisted synthesis to reduce reaction times and stabilize intermediates. Pre-activation of the bromide with Zn or Mg enhances oxidative addition efficiency. Monitor reactions via in-situ IR or GC to detect arylcyclopropane decomposition .

Basic: How should this compound be stored to prevent decomposition?

Store under inert gas (N2_2 or Ar) at –20°C in amber vials to avoid light-induced radical bromine loss. Desiccants (e.g., silica gel) prevent hydrolysis. Purity should be verified via GC before use, as impurities accelerate degradation .

Advanced: What mechanistic insights explain thermal instability in cyclopropane-containing bromides?

Thermolysis (≥100°C) induces ring-opening via retro-cyclopropanation , generating allylic bromides or alkenes. Computational studies (DFT) show strain release drives this process. Stabilization strategies include electron-withdrawing substituents on the benzene ring or using low-boiling solvents (e.g., Et2_2O) during reactions .

Basic: How is this compound utilized as a building block in bioactive molecule synthesis?

It serves as a precursor for 5-HT2A_{2A} receptor probes (e.g., trans-2-phenylcyclopropylamines) by substituting bromine with amine groups. It also forms cyclopropane-containing analogs in drug discovery, such as kinase inhibitors or antimicrobial agents .

Advanced: What structural modifications enhance binding affinity in serotonin receptor analogs?

Introducing electron-donating groups (e.g., –OCH3_3) on the benzene ring improves π-π interactions with aromatic residues in the 5-HT2A_{2A} binding pocket. Stereochemical alignment (trans vs. cis) and cyclopropane ring rigidity are critical for agonist activity. SAR studies using halogen scanning (Br → I) optimize pharmacokinetics .

Advanced: How should researchers address discrepancies in reported synthetic yields for this compound?

Variability often arises from impurities in starting materials (e.g., styrene oxidation byproducts) or inconsistent bromination conditions . Reproducibility requires strict control of diazomethane stoichiometry and radical initiator concentrations (e.g., AIBN at 0.1–1 mol%). Collaborative validation via round-robin testing across labs is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trans-(2-(bromomethyl)cyclopropyl)benzene
Reactant of Route 2
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Trans-(2-(bromomethyl)cyclopropyl)benzene

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